molecular formula CH3NO2S B15171623 1-(Dioxo-lambda~6~-sulfanylidene)methanamine CAS No. 921192-94-1

1-(Dioxo-lambda~6~-sulfanylidene)methanamine

Cat. No.: B15171623
CAS No.: 921192-94-1
M. Wt: 93.11 g/mol
InChI Key: WBJJMUBSWXKRGQ-UHFFFAOYSA-N
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Description

1-(Dioxo-lambda~6~-sulfanylidene)methanamine is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and bonded to a methanamine group

Preparation Methods

The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be achieved through several routes. One common method involves the oxidative coupling of thiols and amines. This process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of a catalyst, such as copper, and proceeds under mild conditions.

Chemical Reactions Analysis

1-(Dioxo-lambda~6~-sulfanylidene)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the sulfur atom can be further oxidized to form sulfinamides or sulfonamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids. The major products formed from these reactions are sulfinamides and sulfonamides, which have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(Dioxo-lambda~6~-sulfanylidene)methanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In the medical field, it is being investigated for its potential use in drug design and discovery programs . Additionally, in the industry, it is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. These bonds are stable and can participate in various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially altering their activity and function .

Comparison with Similar Compounds

1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be compared to other sulfur-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides These compounds share similar structural features but differ in their oxidation states and reactivity For example, sulfenamides are less oxidized than sulfinamides and sulfonamides, which affects their chemical behavior and applications

Properties

CAS No.

921192-94-1

Molecular Formula

CH3NO2S

Molecular Weight

93.11 g/mol

IUPAC Name

sulfonylmethanamine

InChI

InChI=1S/CH3NO2S/c2-1-5(3)4/h1H,2H2

InChI Key

WBJJMUBSWXKRGQ-UHFFFAOYSA-N

Canonical SMILES

C(=S(=O)=O)N

Origin of Product

United States

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